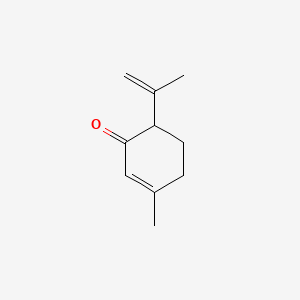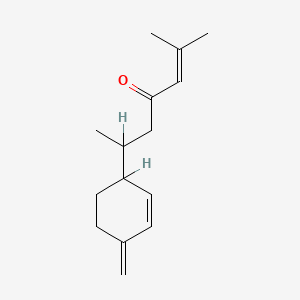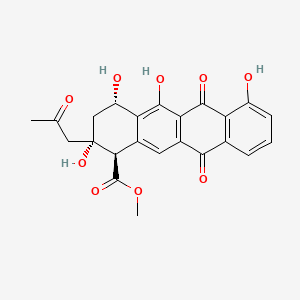
Acetamide, N-(2-(2-benzofuranyl)-2-hydroxy-1-(hydroxymethyl)ethyl)-2,2-dichloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(2-(2-benzofuranyl)-2-hydroxy-1-(hydroxymethyl)ethyl)-2,2-dichloro- is a synthetic organic compound that features a benzofuran ring, a dichloroacetamido group, and a propane-1,3-diol backbone
Métodos De Preparación
The synthesis of Acetamide, N-(2-(2-benzofuranyl)-2-hydroxy-1-(hydroxymethyl)ethyl)-2,2-dichloro- typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with suitable reagents.
Introduction of the Dichloroacetamido Group: This step involves the reaction of the benzofuran derivative with dichloroacetyl chloride in the presence of a base such as pyridine to form the dichloroacetamido group.
Attachment of the Propane-1,3-diol Backbone: The final step involves the reaction of the intermediate compound with propane-1,3-diol under suitable conditions to form the desired product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
Acetamide, N-(2-(2-benzofuranyl)-2-hydroxy-1-(hydroxymethyl)ethyl)-2,2-dichloro- can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the dichloroacetamido group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichloroacetamido group, using nucleophiles such as amines or thiols.
Hydrolysis: Hydrolysis of the dichloroacetamido group can be achieved under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Acetamide, N-(2-(2-benzofuranyl)-2-hydroxy-1-(hydroxymethyl)ethyl)-2,2-dichloro- has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Acetamide, N-(2-(2-benzofuranyl)-2-hydroxy-1-(hydroxymethyl)ethyl)-2,2-dichloro- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways involved depend on the specific biological context, but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Acetamide, N-(2-(2-benzofuranyl)-2-hydroxy-1-(hydroxymethyl)ethyl)-2,2-dichloro- can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(2-Benzofuranyl)-2-(chloroacetamido)propane-1,3-diol and 1-(2-Benzofuranyl)-2-(bromoacetamido)propane-1,3-diol share structural similarities but differ in the halogen substituents.
Uniqueness: The presence of the dichloroacetamido group in Acetamide, N-(2-(2-benzofuranyl)-2-hydroxy-1-(hydroxymethyl)ethyl)-2,2-dichloro- imparts distinct chemical and biological properties, making it a valuable compound for specific applications.
Propiedades
Número CAS |
74599-88-5 |
|---|---|
Fórmula molecular |
C13H13Cl2NO4 |
Peso molecular |
318.15 g/mol |
Nombre IUPAC |
N-[(1R,2S)-1-(1-benzofuran-2-yl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide |
InChI |
InChI=1S/C13H13Cl2NO4/c14-12(15)13(19)16-8(6-17)11(18)10-5-7-3-1-2-4-9(7)20-10/h1-5,8,11-12,17-18H,6H2,(H,16,19)/t8-,11+/m0/s1 |
Clave InChI |
FXNSMHZTLITRNN-GZMMTYOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(O2)C(C(CO)NC(=O)C(Cl)Cl)O |
SMILES isomérico |
C1=CC=C2C(=C1)C=C(O2)[C@@H]([C@H](CO)NC(=O)C(Cl)Cl)O |
SMILES canónico |
C1=CC=C2C(=C1)C=C(O2)C(C(CO)NC(=O)C(Cl)Cl)O |
Sinónimos |
1-(2-benzofuranyl)-2-(dichloroacetamido)propane-1,3-diol 2-dichloroacetamido-1-(2-benzofuranyl)propane-1,3-diol BFDCA-POH2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![perchloric acid;phenyl-(7-propan-2-yl-3,7-diazabicyclo[3.3.1]nonan-3-yl)methanone](/img/structure/B1196679.png)








![1-[(1R,4R,5R)-4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1196690.png)
